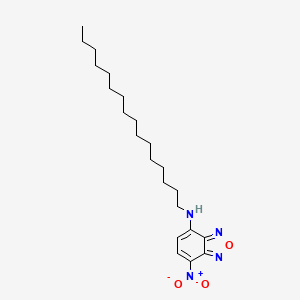

N-Hexadecyl-7-nitro-2,1,3-benzoxadiazol-4-amine

Description

N-Hexadecyl-7-nitro-2,1,3-benzoxadiazol-4-amine (NBD-C16) is a fluorescent probe widely used in biophysical studies to investigate membrane dynamics and lipid-protein interactions. Its structure comprises a 7-nitrobenzoxadiazole (NBD) fluorophore conjugated to a hexadecyl (C16) alkyl chain . The long hydrophobic tail enables strong anchoring into lipid bilayers, making it ideal for monitoring membrane fluidity, phase transitions, and vesicle labeling . The NBD group exhibits environment-sensitive fluorescence, with emission intensity and wavelength shifts (blue shift) dependent on the polarity of its surroundings .

Properties

CAS No. |

101237-16-5 |

|---|---|

Molecular Formula |

C22H36N4O3 |

Molecular Weight |

404.5 g/mol |

IUPAC Name |

N-hexadecyl-4-nitro-2,1,3-benzoxadiazol-7-amine |

InChI |

InChI=1S/C22H36N4O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-23-19-16-17-20(26(27)28)22-21(19)24-29-25-22/h16-17,23H,2-15,18H2,1H3 |

InChI Key |

LUFVRSBIQWUQBO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine typically involves the reaction of an amine with 4-chloro-7-nitrobenz[c][1,2,5]oxadiazole (NBD-chloride or NBD-Cl). This reaction is straightforward and yields fluorescent compounds . The industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, ensuring high yield and purity.

Chemical Reactions Analysis

Interaction with Glutathione (GSH) and Enzyme Inhibition

N-Hexadecyl-7-nitro-2,1,3-benzoxadiazol-4-amine acts as a suicide inhibitor of glutathione S-transferases (GSTs), enzymes involved in detoxification .

Mechanism :

-

Binding : The compound binds to the hydrophobic H-site of GSTs via its hexadecyl chain.

-

Conjugation with GSH : The nitro group reacts with glutathione, forming a σ-complex at the C-4 position of the benzoxadiazole ring .

-

Enzyme inactivation : The σ-complex remains tightly bound to the GST active site, preventing substrate access.

Key Findings :

-

Stabilization : The σ-complex is more stable in GSTP1-1 and GSTM2-2 isoforms than in GSTA1-1 .

-

Apoptosis induction : Disruption of GST-JNK complexes triggers programmed cell death in cancer cells .

Table: GST Inhibition Parameters

| Parameter | Value/Outcome |

|---|---|

| Inhibition type | Suicide (irreversible) |

| Binding affinity | Submicromolar (IC₅₀ ~0.5–1 µM) |

| Biological effect | Apoptosis in tumor cells |

Nitro Group Reactivity

The nitro group at the 7-position participates in reduction and nucleophilic substitution reactions :

Reduction to Amine

Reaction :

Conditions :

Nucleophilic Aromatic Substitution

The electron-withdrawing nitro group activates the benzoxadiazole ring for substitution at the 4-position.

Example :

Table: Nitro Group Reactions

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Reduction | H₂/Pd-C or Na₂S₂O₄ | 7-Amino derivative |

| Substitution | Thiols, base (pH 9) | Thioether-linked probes |

Stability and Side Reactions

-

Hydrolysis : Susceptible to acidic or basic hydrolysis of the benzoxadiazole ring, forming quinone derivatives.

-

Oxidation : The hexadecyl chain may undergo autoxidation under prolonged light/oxygen exposure.

Scientific Research Applications

N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine has a wide range of scientific research applications. In chemistry, it is used as a fluorescent probe for detecting and analyzing various amines, including amino acids . In biology and medicine, it has been studied for its potential as an anticancer agent and its ability to inhibit specific enzymes such as glutathione S-transferase . Additionally, it has applications in the field of nano-chemistry, where it can be attached to noble metal nanoparticles for various purposes .

Mechanism of Action

The mechanism of action of N-hexadecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the enzyme glutathione S-transferase, which plays a role in the detoxification of cells . This inhibition can lead to the activation of signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway, resulting in the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Differences

Key Comparative Insights

Hydrophobicity and Membrane Affinity :

- NBD-C16’s hexadecyl chain provides superior lipid bilayer integration compared to shorter or polar substituents (e.g., methyl, methoxyphenyl) .

- Derivatives like N-(3-Bromopropyl)-7-nitro-... sacrifice membrane affinity for reactivity, enabling covalent attachment to biomolecules .

Fluorescence Properties :

- The biphenyl derivative (C₁₈H₁₂N₄O₃) may exhibit red-shifted emission due to extended conjugation, whereas NBD-C16’s emission is optimized for membrane polarity sensing .

- Polar substituents (e.g., methoxy in CAS 33984-50-8) increase solubility but reduce fluorescence intensity in hydrophobic environments .

Applications :

- NBD-C16 : Ideal for real-time membrane dynamics (e.g., vesicle fusion, lipid phase transitions) due to its partitioning behavior .

- N-Methyl-7-nitro-... : Suitable for aqueous-phase studies, such as protein binding assays .

- Bromopropyl and Pyridinyldithioethyl derivatives : Used in probe functionalization and disulfide-mediated bioconjugation .

Membrane Studies with NBD-C16

- In High Five insect cell membranes, NBD-C16’s fluorescence anisotropy correlated with lipid order, demonstrating its utility in characterizing lipid rafts .

- When labeling small extracellular vesicles (sEVs), NBD-C16 achieved efficient incorporation at 0.1 µM, outperforming TMA-DPH in photostability .

Comparative Performance of Analogues

- N-Methyl-7-nitro-... : Exhibits a shorter fluorescence lifetime (~2 ns) in aqueous buffers compared to NBD-C16 (~8 ns in membranes), reflecting its polarity sensitivity .

- N-Benzyl-7-nitro-... : Used in inhibitor screens due to its chlorinated aromatic structure, though its irritant properties require careful handling .

Biological Activity

N-Hexadecyl-7-nitro-2,1,3-benzoxadiazol-4-amine (often abbreviated as N-Hexadecyl-NBD) is a compound that belongs to the family of benzoxadiazole derivatives, which are well-known for their fluorescent properties and potential applications in biological systems. This article explores the biological activity of N-Hexadecyl-NBD, focusing on its mechanisms of action, biological implications, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 398.51 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

N-Hexadecyl-NBD exhibits biological activity primarily through its role as a fluorescent probe. Its mechanism involves:

- Fluorescence Properties : The compound fluoresces upon excitation, allowing it to be used in various imaging techniques to study cellular processes.

- Cell Membrane Interaction : The hexadecyl chain facilitates incorporation into lipid bilayers, enabling the study of membrane dynamics and protein interactions within cellular membranes.

- Inhibition of c-Myc Activity : Similar compounds have been noted to inhibit c-Myc transcriptional activity, which is crucial in regulating cell proliferation and survival in cancer cells .

1. Cellular Uptake and Localization

N-Hexadecyl-NBD has been shown to effectively penetrate cell membranes due to its hydrophobic tail, allowing for real-time tracking of cellular processes. Studies indicate that it localizes in lipid rafts and interacts with membrane proteins .

2. Fluorescent Imaging Applications

The compound is utilized in live-cell imaging to visualize cellular structures and dynamics. Its fluorescence can be modulated based on environmental conditions, making it a valuable tool for studying cellular responses to various stimuli .

Study 1: Membrane Dynamics

A study investigated the incorporation of N-Hexadecyl-NBD into phospholipid bilayers. Researchers observed that the compound altered membrane fluidity and affected the lateral diffusion of membrane proteins. This was quantified using fluorescence recovery after photobleaching (FRAP), revealing insights into membrane organization under different cholesterol concentrations .

Study 2: Cancer Cell Proliferation

In another research effort, N-Hexadecyl-NBD was tested on cancer cell lines known for overexpressing c-Myc. The results indicated a significant reduction in cell proliferation rates when treated with the compound, suggesting its potential as an anti-cancer agent through modulation of c-Myc activity .

Comparative Data Table

| Property | N-Hexadecyl-NBD | Other Benzoxadiazole Derivatives |

|---|---|---|

| Molecular Weight | 398.51 g/mol | Varies (e.g., 194.14 g/mol for N-methyl derivative) |

| Fluorescence Emission Peak | ~540 nm | ~500 nm (varies by derivative) |

| Cellular Uptake Efficiency | High | Moderate to High |

| Application | Live-cell imaging | Imaging and therapeutic agents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.